![molecular formula C6H2Cl2N2S B2937981 2,4-Dichlorothieno[3,4-D]pyrimidine CAS No. 36948-21-7](/img/structure/B2937981.png)

2,4-Dichlorothieno[3,4-D]pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

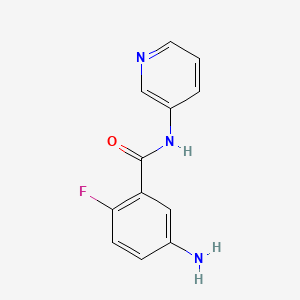

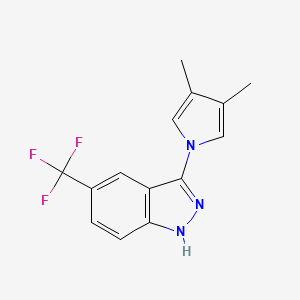

2,4-Dichlorothieno[3,2-d]pyrimidine is a chemical compound with the empirical formula C6H2Cl2N2S . It is a solid substance and is one of the active intermediates that is essential for new antitumor medications . There are two chloride atoms in this compound that are easy for other functional groups to replace, bringing various unit processes .

Synthesis Analysis

The synthesis of 2,4-Dichlorothieno[3,2-d]pyrimidine has been reported in several studies . One method involves using 3-amino-2-methoxycarbonylthiophene as raw material . The reaction process has two steps, and the additional purification step is the key for the reaction . Another team synthesized 2,4-Dichloro-thieno[3,2-d]pyrimidine by preparing 2-chloro-4-(3-nitrophenoxy) thieno[3, 2-d]pyrimidine .Molecular Structure Analysis

The molecular weight of 2,4-Dichlorothieno[3,2-d]pyrimidine is 205.06 . The InChI code is 1S/C6H2Cl2N2S/c7-5-4-3(1-2-11-4)9-6(8)10-5/h1-2H and the SMILES string is Clc1nc(Cl)c2sccc2n1 .Chemical Reactions Analysis

2,4-Dichloro-thieno[3,2-d]pyrimidine is often used in the kernel steps for synthesizing new anticancer medicines . The two chloride atoms in this compound are easy for other functional groups to replace .Physical And Chemical Properties Analysis

2,4-Dichlorothieno[3,2-d]pyrimidine is a solid substance . Its melting point is reported to be between 136.0 to 140.0 °C .Applications De Recherche Scientifique

Cancer Treatment Research

2,4-Dichlorothieno[3,4-D]pyrimidine is utilized in the synthesis of Fimepinostat (CUDC-907) , which is under investigation for treating various cancers such as lymphoma, solid tumors, breast cancer, multiple myeloma, and NUT midline carcinoma .

Antimicrobial Activity

This compound serves as a precursor in synthesizing novel derivatives with potential antimicrobial activity. Studies include the synthesis of N-pyridine substituted 2-chloro-thieno[2,3-d]pyrimidin-4-amine derivatives and their evaluation against microbial threats .

Antitumor Medication Development

It acts as an active intermediate essential for creating new antitumor medications, indicating its significance in pharmaceutical research and drug development .

Synthesis Techniques

Research has been conducted on new techniques for synthesizing 2,4-Dichlorothieno[3,4-D]pyrimidine, which is crucial for its application in various fields. This includes studies on yields and conditions for optimal synthesis .

Anti-inflammatory Research

A broad range of pyrimidines, including derivatives of 2,4-Dichlorothieno[3,4-D]pyrimidine, have been studied for their potent anti-inflammatory effects. This research includes structure-activity relationships (SARs) and development suggestions for new anti-inflammatory agents .

Mécanisme D'action

Target of Action

2,4-Dichlorothieno[3,4-D]pyrimidine is a chemical compound that has been identified as an active intermediate in the synthesis of new antitumor medications . .

Mode of Action

It is known that the compound contains two chloride atoms, which are easily replaced by other functional groups, allowing for various unit processes

Action Environment

The compound is typically stored in a dark place at room temperature, suggesting that light and temperature may affect its stability . .

Safety and Hazards

The safety information available indicates that 2,4-Dichlorothieno[3,2-d]pyrimidine is classified as Acute Tox. 3 Oral - Eye Irrit. 2 . The hazard statements are H301 - H319 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

Propriétés

IUPAC Name |

2,4-dichlorothieno[3,4-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2N2S/c7-5-3-1-11-2-4(3)9-6(8)10-5/h1-2H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUFRGBBMQQJFMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CS1)N=C(N=C2Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dichlorothieno[3,4-D]pyrimidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

methanone](/img/structure/B2937899.png)

![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B2937904.png)

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2937909.png)

![2,2-dimethyl-N-[3-(quinolin-8-yloxy)propyl]propanamide](/img/structure/B2937915.png)

![(E)-N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-3-(3-nitrophenyl)acrylamide](/img/structure/B2937916.png)

![2-[2-[Bis(2-ethylhexyl)amino]-2-oxoethyl]sulfanylacetic acid](/img/structure/B2937918.png)

![3-(4-Ethoxyphenyl)sulfonyl-6,7-dimethoxy-1-[(2-methylphenyl)methyl]quinolin-4-one](/img/structure/B2937919.png)